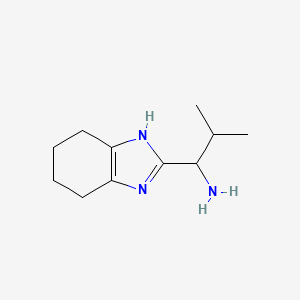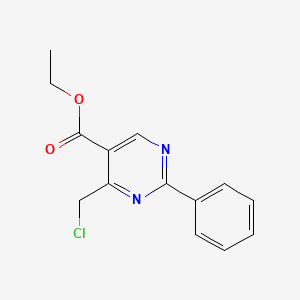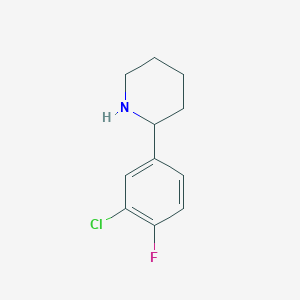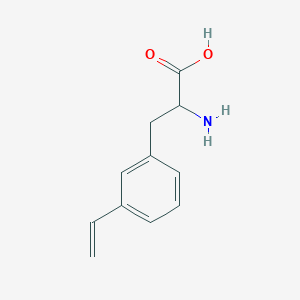
5-Bromo-2-fluoro-4-iodo-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-4-iodo-benzoic acid: is a chemical compound with the following molecular formula:
C8H5BrFIO2
. It belongs to the class of benzoic acid derivatives and contains halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring. This compound exhibits interesting properties due to its unique substitution pattern.Métodos De Preparación
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of the compound by halogenation of a suitable precursor. For example, starting from 2-fluorobenzoic acid, bromination followed by iodination can yield 5-bromo-2-fluoro-4-iodo-benzoic acid.
Sequential Halogenation: Alternatively, one can sequentially introduce the bromine and iodine substituents onto a fluorinated benzoic acid.
Bromination: Bromine can be added using a Lewis acid catalyst (such as iron or aluminum bromide) in an organic solvent (e.g., chloroform or dichloromethane).
Iodination: Iodine can be introduced using iodine or iodine monochloride in an inert solvent (e.g., acetonitrile or dichloromethane).
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The benzylic position (adjacent to the carboxylic acid group) can undergo oxidation to form the corresponding carboxylic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich benzene ring. Common reagents include halogens (bromine, chlorine), nitric acid, and sulfonation agents.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For instance, bromination and iodination will yield different positional isomers.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a pharmacophore in drug design or as a probe for biological studies.
Medicine: Investigating its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to biological effects. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are related halogenated benzoic acids, the combination of bromine, fluorine, and iodine in this compound makes it unique. Similar compounds include 5-bromo-4-fluoro-2-iodo-benzoic acid methyl ester .
Propiedades
Fórmula molecular |
C7H3BrFIO2 |
|---|---|
Peso molecular |
344.90 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) |
Clave InChI |
ROZPTLCRLSXZDA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)I)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)




![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)






